molecular formula C12H22N8 B12525571 3,6-Bis(4-methylpiperazin-1-yl)-1,2,4,5-tetrazine CAS No. 677763-74-5

3,6-Bis(4-methylpiperazin-1-yl)-1,2,4,5-tetrazine

Cat. No.: B12525571
CAS No.: 677763-74-5
M. Wt: 278.36 g/mol
InChI Key: CRFICFVIYUTUTF-UHFFFAOYSA-N
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Description

3,6-Bis(4-methylpiperazin-1-yl)-1,2,4,5-tetrazine is a heterocyclic compound that features a tetrazine ring substituted with two 4-methylpiperazin-1-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Bis(4-methylpiperazin-1-yl)-1,2,4,5-tetrazine typically involves the reaction of 3,6-dichloro-1,2,4,5-tetrazine with 4-methylpiperazine. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), under reflux conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atoms are replaced by 4-methylpiperazin-1-yl groups.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3,6-Bis(4-methylpiperazin-1-yl)-1,2,4,5-tetrazine can undergo various chemical reactions, including:

    Oxidation: The tetrazine ring can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The piperazine groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazine oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

3,6-Bis(4-methylpiperazin-1-yl)-1,2,4,5-tetrazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Medicine: It is being investigated for its potential use in drug discovery, particularly in the design of new therapeutic agents.

    Industry: The compound can be used in the development of advanced materials, such as polymers with specific properties.

Mechanism of Action

The mechanism of action of 3,6-Bis(4-methylpiperazin-1-yl)-1,2,4,5-tetrazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperazine groups can enhance the compound’s binding affinity and selectivity for these targets. The tetrazine ring can also participate in redox reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 3,6-Bis(2-(4-methylpiperazin-1-yl)ethoxy)acridine
  • 2,6-Bis(1-butyl-1H-1,2,3-triazol-1-yl)pyridine

Comparison

Compared to similar compounds, 3,6-Bis(4-methylpiperazin-1-yl)-1,2,4,5-tetrazine is unique due to its specific substitution pattern and the presence of the tetrazine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of the piperazine groups enhances its solubility and binding interactions, which can be advantageous in drug design and material science.

Properties

CAS No.

677763-74-5

Molecular Formula

C12H22N8

Molecular Weight

278.36 g/mol

IUPAC Name

3,6-bis(4-methylpiperazin-1-yl)-1,2,4,5-tetrazine

InChI

InChI=1S/C12H22N8/c1-17-3-7-19(8-4-17)11-13-15-12(16-14-11)20-9-5-18(2)6-10-20/h3-10H2,1-2H3

InChI Key

CRFICFVIYUTUTF-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NN=C(N=N2)N3CCN(CC3)C

Origin of Product

United States

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